
Idoxuridine
概要
説明
Idoxuridine is an antiviral compound primarily used to treat viral eye infections, particularly herpes simplex keratitis . It is a nucleoside analogue, a modified form of deoxyuridine, which incorporates into viral DNA and disrupts its replication . This compound was first synthesized by William Prusoff in the late 1950s and became the first antiviral agent approved by the US Food and Drug Administration in 1962 .
準備方法
Synthetic Routes and Reaction Conditions: Idoxuridine is synthesized through the iodination of deoxyuridine. The process involves the reaction of deoxyuridine with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions: Idoxuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: this compound can be oxidized or reduced to form various derivatives, which may have different biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are typically employed.
Major Products: The major products formed from these reactions include halogenated derivatives and reduced forms of this compound, which may exhibit different pharmacological properties .
科学的研究の応用
イドクスウリジンは、次のような幅広い科学研究の応用があります。
作用機序
イドクスウリジンは、ウイルスDNA複製を阻害することにより、抗ウイルス剤として作用します . ウイルスDNAのチミジンに代わって自身を組み込むことにより、欠陥のあるDNAの組み込みにつながります . これは、チミジル酸ホスホリラーゼとウイルスDNAポリメラーゼの機能を阻害し、ウイルスが複製または組織に感染することを防ぎます . ウイルスに感染した細胞は、活性DNA合成期間中のみ攻撃することができます .
類似の化合物:
トリフルリジン: ウイルス性眼感染症の治療に使用される別のヌクレオシドアナログです.
アシクロビル: 単純ヘルペスウイルス感染症の治療に広く使用される抗ウイルス薬です.
フォスカルネット: サイトメガロウイルスおよび単純ヘルペスウイルス感染症の治療に使用される抗ウイルス剤です.
比較: イドクスウリジンは、ウイルスDNAへの特異的な組み込みがユニークであり、他のいくつかのヌクレオシドアナログよりも複製を効果的に阻害します . アシクロビルは、単純ヘルペスウイルス1型と2型に選択的に作用しますが、イドクスウリジンは主に単純ヘルペス角膜炎に使用されます . 一方、トリフルリジンは、その作用機序は似ていますが、より幅広い活性スペクトルを持っています .
類似化合物との比較
Trifluridine: Another nucleoside analogue used to treat viral eye infections.
Acyclovir: A widely used antiviral drug for treating herpes simplex virus infections.
Foscarnet: An antiviral agent used for treating cytomegalovirus and herpes simplex virus infections.
Comparison: Idoxuridine is unique in its specific incorporation into viral DNA, which disrupts replication more effectively than some other nucleoside analogues . Unlike acyclovir, which is more selective for herpes simplex virus type 1 and type 2, this compound is primarily used for herpes simplex keratitis . Trifluridine, on the other hand, is similar in its mechanism but has a broader spectrum of activity .
生物活性
Idoxuridine (IDU), chemically known as 5-iodo-2'-deoxyuridine, is a pyrimidine analog that has garnered significant attention for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral infections. This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and relevant research findings.
This compound functions primarily by substituting itself for thymidine during viral DNA synthesis. This incorporation leads to the production of defective viral DNA, which inhibits the replication of viruses. The drug is particularly effective against HSV due to its ability to interfere with the viral DNA polymerase, thereby preventing the virus from reproducing within host cells .
The activation of this compound requires phosphorylation by viral thymidine kinases, which are enzymes produced by certain viruses to facilitate their replication. This dependency on viral enzymes makes this compound selectively toxic to infected cells while sparing uninfected cells .
Clinical Applications
This compound has been primarily used in ophthalmology for treating herpetic keratitis. Clinical trials have demonstrated its effectiveness in promoting corneal healing:
- Efficacy in Herpes Simplex Keratitis : A randomized double-blind trial comparing 0.5% this compound ointment with 3% acyclovir ointment showed that while both treatments were effective, acyclovir resulted in faster healing times (average of 4.4 days) compared to this compound (average of 9.2 days) .
- Adverse Effects : Side effects associated with this compound treatment were generally mild, including transient stinging and superficial punctate erosions in some patients .
Research Findings
Numerous studies have investigated the biological activity and efficacy of this compound:
- Antiviral Activity Against Orthopoxviruses : this compound has shown antiviral activity not only against HSV but also against orthopoxviruses like vaccinia and cowpox. Research indicated that high doses could delay mortality in SCID mice infected with vaccinia virus .
- Comparative Studies : In a multicenter clinical trial involving epithelial herpetic keratitis patients, no significant difference was observed between the antiviral effects of acyclovir and this compound . This suggests that while both drugs are effective, their clinical application may vary based on specific patient needs.
- Pharmacokinetics : this compound is rapidly metabolized and inactivated by deaminases or nucleotidases, which limits systemic absorption when administered topically . Its pharmacokinetic profile necessitates careful consideration of dosage and administration routes to maximize therapeutic effects while minimizing toxicity.
Data Table: Summary of Clinical Trials Involving this compound
Study Type | Comparison Drug | Outcome | Healing Time (Days) | Side Effects |
---|---|---|---|---|
Randomized Double-Blind Trial | Acyclovir (3%) | Both effective; faster with ACV | IDU: 9.2 | Stinging (IDU: 2) |
Multicenter Clinical Trial | Acyclovir (3%) | No significant difference | ACV: 4.4 | Superficial erosions (42%) |
Efficacy in Orthopoxviruses | N/A | Delayed mortality in mice | N/A | N/A |
Case Studies
- Case Study 1 : A patient with recurrent herpetic keratitis treated with this compound demonstrated significant improvement after a two-week course, although healing was slower compared to those treated with acyclovir.
- Case Study 2 : In a study involving patients with dendritic ulcers, this compound showed a healing rate of 76%, although this was notably lower than the healing rate observed with acyclovir .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of idoxuridine’s antiviral activity, and how can it be experimentally validated?
this compound inhibits viral DNA synthesis by acting as a thymidine analog. Upon phosphorylation by viral thymidine kinase, it integrates into viral DNA, causing chain termination and transcription errors due to iodine’s larger atomic radius compared to thymidine’s methyl group . To validate this, researchers can:
- Use in vitro assays with HSV-infected cell lines (e.g., CRFK cells) to measure DNA synthesis inhibition via radiolabeled thymidine incorporation .
- Employ fluorescence-based assays to detect DNA fragmentation in viral particles .
Q. What experimental models are suitable for studying this compound’s efficacy against herpes simplex virus (HSV)?
- In vitro : Primary corneal epithelial cells or Vero cells infected with HSV-1/HSV-2, assessing viral load reduction via plaque assays or qPCR .
- Ex vivo : Corneal tissue models to mimic HSV keratitis, measuring drug penetration using HPLC .
- Controls : Include untreated infected cells and cells treated with acyclovir for comparative efficacy .
Q. How can researchers verify the chemical identity and purity of this compound in laboratory settings?
- UV-Vis spectroscopy : Compare absorption spectra (λmax ~290 nm) against reference standards in 0.01 M NaOH .
- Melting point analysis : Confirm decomposition near 176°C .
- Chromatography : Use HPLC with a C18 column and mobile phase of acetonitrile/water (gradient elution) to assess purity (>98%) .
Q. What methodologies are used to quantify this compound’s cytotoxicity in host cells?
- MTT assay : Measure cell viability in uninfected host cells (e.g., human fibroblasts) exposed to this compound (5–50 μM) for 72 hours .
- Flow cytometry : Assess apoptosis via Annexin V/PI staining to distinguish selective antiviral activity from host cell toxicity .
Advanced Research Questions
Q. How can researchers address this compound’s low selectivity and host cell toxicity in therapeutic applications?
- Prodrug design : Modify this compound to enhance activation by viral kinases (e.g., esterification for better targeting) .
- Combination therapy : Co-administer with siRNA targeting host ribonucleotide reductase to reduce off-target effects .
- Nanoparticle delivery : Use lipid-based carriers to improve corneal bioavailability and reduce systemic exposure .
Q. What experimental strategies can resolve contradictions in this compound’s reported efficacy across studies?
- Meta-analysis : Systematically review in vivo studies (e.g., murine HSV keratitis models) to identify variables like dosing frequency or viral strain differences .
- Standardized protocols : Adopt uniform metrics (e.g., viral titer reduction ≥90% in 48 hours) to enable cross-study comparisons .
Q. How can this compound resistance mechanisms be investigated in HSV isolates?
- Serial passaging : Expose HSV to subtherapeutic this compound doses over 20 generations, then sequence viral thymidine kinase for mutations (e.g., A146V) .
- Competition assays : Co-culture resistant and wild-type strains in the presence of this compound to assess fitness costs .
Q. What methodologies optimize the synthesis of this compound derivatives for enhanced antiviral activity?
- Structure-activity relationship (SAR) studies : Replace the 5-iodo group with bromine or chlorine, then test antiviral IC50 values in HSV plaque reduction assays .
- Crystallography : Resolve the 3D structure of this compound-bound viral DNA polymerase to guide rational design .
Q. How can researchers evaluate this compound’s potential in antitumor research despite limited existing data?
- Gene expression profiling : Treat tumor cell lines (e.g., HeLa) with this compound and analyze differential expression of DNA repair genes (e.g., BRCA1) via RNA-seq .
- Synergy screens : Test this compound with cisplatin or radiation to identify combinatorial effects on tumor growth in xenograft models .
Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and biodistribution?
- Rabbit models : Topical application to ocular tissue with LC-MS/MS analysis of aqueous humor concentrations .
- Murine models : Intravenous administration followed by tissue sampling (liver, kidney) to assess systemic clearance and metabolite formation .
Q. Data Analysis and Reporting Considerations
- Statistical rigor : Use ANOVA with post-hoc tests for dose-response studies (e.g., cell viability assays) and report effect sizes .
- Reproducibility : Include raw data for critical experiments (e.g., HPLC chromatograms) in supplementary materials .
- Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for in vivo reporting .
特性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRJNBWHJMXHO-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045238 | |
Record name | Idoxuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility at 25 °C in mg/ml: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., In water, 2.0X10+3 mg/L at 25 °C, Solubility at 25 °C in mg/mL: 2.0 in 0.2N HCl; 74.0 in 0.2N NaOH; 4.4 in methanol; 2.6 in alcohol; 0.014 in ether; 0.003 in chloroform; 1.6 in acetone; 1.8 in ethyl acetate; 5.7 in dioxane., 2.34e+01 g/L, 0.1 N NaOH 30 (mg/mL), 0.1 N HCL 2 (mg/mL), H2O (mg/mL) | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | IODODEOXYURIDINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/39661%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. The effect of Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue., Idoxuridine, which closely resembles thymidine, inhibits thymidylic phosphorylase and specific DNA polymerases, which are necessary for the incorporation of thymidine into viral DNA. Idoxuridine is incorporated in place of thymidine into viral DNA, resulting in faulty DNA and the inability to infect or destroy tissue or to reproduce. Idoxuridine is incorporated into mammalian DNA as well. | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, triclinic | |
CAS No. |
54-42-2 | |
Record name | 5-Iodo-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idoxuridine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idoxuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Idoxuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDOXURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGP81V5245 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 160 °C, 164 - 166 °C | |
Record name | Idoxuridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IDOXURIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7479 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Idoxuridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014394 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。